![molecular formula C23H25N7O2S B2887358 2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 866018-16-8](/img/structure/B2887358.png)
2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can be effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The structure of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can vary depending on the functional groups attached to the scaffold. The activity of these compounds can be influenced by these structural variations .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can be diverse, depending on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can vary widely. For example, some compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .Scientific Research Applications
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified to possess significant anticancer properties . Derivatives of this scaffold, including our compound of interest, have been studied for their potential to inhibit cancer cell growth and proliferation. The specific mechanisms often involve the disruption of cell cycle regulation and inducing apoptosis in cancer cells .
Antimicrobial Properties
This class of compounds has also demonstrated antimicrobial efficacy , which includes antibacterial, antifungal, and antiviral activities. The structural features of the triazolopyrimidine core contribute to its ability to interact with microbial enzymes or proteins, leading to the inhibition of microbial growth .
Anti-tubercular Effects
Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, [1,2,4]triazolo[1,5-a]pyrimidine derivatives are being explored for their anti-tubercular activity . They act by targeting Mycobacterium tuberculosis, the bacteria responsible for TB, and have shown promise in overcoming resistance to conventional drugs .
CB2 Cannabinoid Agonists
The compound’s structure is conducive to acting as a CB2 cannabinoid receptor agonist . This application is particularly relevant in the context of inflammatory and neuropathic pain, where CB2 agonists can provide analgesic effects without the psychoactive side effects associated with CB1 receptor activation .
Feticide Applications
In agricultural research, certain triazolopyrimidine derivatives are investigated for their use as feticides . These compounds can selectively inhibit the growth of fetuses in plants, which is a method used to control unwanted plant populations in crop management .
Adenosine Antagonists
Adenosine antagonists are important in the treatment of various cardiovascular and neurological disorders. The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been found to exhibit adenosine antagonist activity, which can be beneficial in conditions like arrhythmias and ischemia .
Anti-epileptic Potential
Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including our compound, may have anti-epileptic properties . They work by modulating neurotransmitter systems in the brain, such as the GABAergic system, which is crucial in controlling neuronal excitability .
Synthetic Strategies
Lastly, the synthetic versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold allows for the creation of a variety of derivatives with potential pharmacological applications. The compound can be modified to enhance its activity or specificity for certain biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-6-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2S/c1-33(31,32)19-16-25-22-26-23(27-30(22)21(19)24)29-14-12-28(13-15-29)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20H,12-15,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHEKQOEQNUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.